molecular formula C18H23NO5 B1478334 1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid CAS No. 1366887-39-9

1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478334
CAS No.: 1366887-39-9
M. Wt: 333.4 g/mol
InChI Key: MCGVPQDPVOAOGI-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Divergent and Solvent Dependent Reactions

Research led by Rossi et al. (2007) highlighted the use of related tert-butoxycarbonyl compounds in divergent and solvent-dependent reactions, offering a pathway to synthesize 5,6-dihydro-4H-pyridazines and other significant organic structures. This study provides insights into the reaction mechanisms and structural analyses of the resulting products, contributing to the broader understanding of tert-butoxycarbonyl derivatives in chemical synthesis (Rossi et al., 2007).

Novel [2 + 1] Mixed Ligand Concept

Mundwiler and colleagues (2004) developed a mixed ligand fac-tricarbonyl complex utilizing tert-butoxycarbonyl derivatives, presenting a new [2 + 1] ligand approach for labeling bioactive molecules. This work expands the utility of such compounds in the synthesis of complexes with potential applications in radiopharmaceuticals and diagnostic imaging (Mundwiler et al., 2004).

Heterocyclic Ketones in Pfitzinger Reaction

Moskalenko et al. (2011) explored the Pfitzinger reaction involving tert-butoxycarbonyl derivatives to synthesize quinoline-4-carboxylic acids. This research underscores the versatility of tert-butoxycarbonyl derivatives in heterocyclic ketone synthesis, paving the way for the creation of complex organic molecules with potential pharmacological properties (Moskalenko et al., 2011).

Synthesis of Novel Bioactive Oxadiazole Analogs

Maftei and his team (2013) synthesized novel bioactive oxadiazole analogs bearing the tert-butoxycarbonyl group, demonstrating the compound's role in creating structurally diverse molecules with antitumor activities. This study highlights the potential of tert-butoxycarbonyl derivatives in medicinal chemistry and drug design (Maftei et al., 2013).

Electrochemical Sequential Aryl Radical Cyclization-Carboxylation

Katayama et al. (2016) conducted a study on the electrochemical reduction of bromobenzenes in the presence of carbon dioxide, employing tert-butyl derivatives as intermediates. This innovative approach illustrates the synthetic versatility of tert-butoxycarbonyl derivatives in constructing complex polycyclic systems with environmental and synthetic chemistry implications (Katayama et al., 2016).

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-9-13(14(10-19)16(20)21)11-4-5-15-12(8-11)6-7-23-15/h4-5,8,13-14H,6-7,9-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVPQDPVOAOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
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Reactant of Route 6
1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid

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